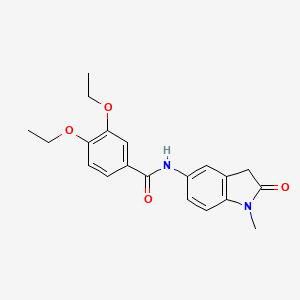

3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Beschreibung

3,4-Diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzoyl group linked to a 1-methyl-2-oxoindolin-5-yl moiety via an amide bond. The indolinone scaffold introduces a bicyclic structure with a lactam ring, which may confer unique physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name |

3,4-diethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-25-17-9-6-13(11-18(17)26-5-2)20(24)21-15-7-8-16-14(10-15)12-19(23)22(16)3/h6-11H,4-5,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIPTNKUJMRRBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves several steps:

Formation of the Indolinone Core: The indolinone core can be synthesized by the reaction of isatin with a suitable amine under acidic conditions.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the indolinone derivative with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine.

Final Product Formation: The final product, 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group in the indolinone moiety to an alcohol.

Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

Medicine: It is being investigated as a potential therapeutic agent for cancer treatment.

Industry: The compound may be used in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The mechanism of action of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. As an anti-cancer agent, it is believed to inhibit certain enzymes or proteins that are essential for cancer cell growth and survival. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with cell signaling and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

3,4-Diethoxy-N-(4-Bromophenyl)Benzamide (Compound 49)

3,4-Diethoxy-N-(4-Nitro-2-(Trifluoromethyl)Phenyl)Benzamide (Compound 50)

2-Hexanoylamino-1-(4-Carboxyphenyl)Benzamide (Compound 8)

- Structure: Features a 2-hexanoylamino substituent and a 4-carboxyphenyl group.

- Biological Activity : 67% inhibition of PCAF histone acetyltransferase (HAT) at 100 μM .

- Comparison: The target compound’s indolinone group may offer enhanced π-π stacking or hydrophobic interactions in enzyme binding compared to the linear hexanoyl chain in Compound 6.

3,5-Disubstituted Benzamides (e.g., Compound 5b)

- Structure : 3,5-Disubstituted benzamide with pyrimidin-2-yl groups.

- Biological Activity : Displays H-bond interactions with Arg63 in the GK protein (PDB ID: 3IMX), critical for allosteric modulation .

- Comparison: The 3,4-diethoxy and indolinone groups in the target compound may occupy distinct binding pockets compared to 3,5-substituted analogues, altering selectivity for protein targets.

Pharmacological Profiles of Benzamide Derivatives

Neuroleptic Benzamides (Amisulpride, Tiapride)

- Structure: Lack the 3,4-diethoxy and indolinone groups.

- Activity : Dopamine D2/D3 receptor antagonists used in schizophrenia and movement disorders .

- Comparison: The target compound’s indolinone moiety may shift activity toward non-neurological targets (e.g., kinases or epigenetic enzymes) due to steric and electronic differences.

Novel mGlu5 PAM Benzamides

- Structure : Share a benzamide backbone but include distinct substituents (e.g., heterocyclic rings).

- Activity : Positive allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) with EC50 values ≤1 μM .

- Comparison : The 1-methyl-2-oxoindolin-5-yl group could modulate allosteric binding kinetics differently compared to smaller substituents in mGlu5 ligands.

Data Tables

Table 1. Physicochemical Comparison of 3,4-Diethoxy-Benzamide Derivatives

Critical Analysis of Substituent Effects

- Indolinone vs. Acyl Chains: The indolinone group’s rigidity and hydrogen-bonding capacity (via the lactam oxygen) may enhance target specificity compared to flexible acyl chains in PCAF inhibitors .

- Electron-Donating vs. Withdrawing Groups : The 3,4-diethoxy substituents (electron-donating) could increase lipophilicity and membrane permeability relative to nitro- or trifluoromethyl-containing analogues .

Biologische Aktivität

3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is , with a molecular weight of 356.4 g/mol. The structure features an indolinone moiety, which is known for its diverse biological activities. The presence of the diethoxy and benzamide groups contributes to its solubility and potential interaction with biological targets.

Antifungal Activity

Recent studies have explored the antifungal properties of various benzamide derivatives, including those related to 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide. For example, a series of benzamides were tested against several fungal strains, such as Botrytis cinerea and Fusarium graminearum. The results indicated that certain derivatives exhibited significant fungicidal activity, with inhibition rates surpassing those of standard antifungal agents like pyraclostrobin .

Table 1: Antifungal Activity of Benzamide Derivatives

| Compound | Botrytis cinerea Inhibition (%) | Fusarium graminearum Inhibition (%) |

|---|---|---|

| 10a | 84.4 | 20.0 |

| 10b | 83.6 | 15.3 |

| 10c | 83.3 | 13.5 |

| Pyraclostrobin | 81.4 | - |

Insecticidal Activity

Insecticidal properties have also been evaluated for compounds similar to 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide. A study assessed the insecticidal activity against Mythimna sepatara, revealing varying degrees of effectiveness among different derivatives. The amide bond's role in maintaining insecticidal activity was highlighted, suggesting that it interacts with specific receptors through hydrogen bonding .

Table 2: Insecticidal Activity of Benzamide Derivatives

| Compound | Death Rate (%) at 500 mg/L |

|---|---|

| 9a | 10 |

| 9b | 5 |

| 9c | 20 |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. One study reported the acute toxicity of certain benzamide derivatives to zebrafish embryos, identifying low toxicity levels for some compounds (e.g., EC50 = 20.58 mg/L for compound 10f ) while others exhibited higher toxicity . This information is essential for determining the viability of these compounds in agricultural applications.

The mechanism through which compounds like 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide exert their biological effects is an area of ongoing research. Preliminary findings suggest that the amide bond may facilitate interactions with biological targets by forming hydrogen bonds, which could enhance efficacy against specific pathogens or pests .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3,4-diethoxybenzamide derivatives, and how can they be adapted to synthesize the target compound?

- Methodological Answer : A common approach involves coupling 3,4-diethoxybenzoic acid derivatives with substituted amines using carbodiimide-based coupling agents (e.g., EDC/HOBt). For example, 3,4-diethoxy-N-(4-bromophenyl)benzamide was synthesized via activation of the carboxylic acid followed by amide bond formation with the amine . Adapting this to the target compound would require substituting the bromophenyl group with 1-methyl-2-oxoindolin-5-amine. Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical to improve yield and purity.

Q. How can the purity and structural integrity of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions and absence of impurities. For example, 3,4-diethoxy groups typically show distinct chemical shifts in the range of δ 1.3–1.5 ppm (triplet, –CHCH) and δ 4.0–4.2 ppm (quartet, –OCH–) .

- Elemental analysis : Compare calculated vs. observed C, H, and N percentages to verify stoichiometry (e.g., deviations <0.4% indicate high purity) .

- HPLC-MS : Assess purity and molecular ion peaks under reverse-phase conditions.

Q. What preliminary biological screening strategies are applicable to assess the compound’s activity?

- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes structurally related to known benzamide modulators. For example:

- AMPA receptor modulation : Use electrophysiological assays in HEK293 cells expressing GluA2 subunits, as benzamide derivatives have shown activity in similar systems .

- Sirtuin inhibition : Screen against SIRT2 using fluorometric deacetylation assays, given the structural similarity to 3-(benzylthio)benzamide SIRT2 inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced potency or selectivity?

- Methodological Answer :

- Core modifications : Compare analogs with varied substituents on the benzamide (e.g., ethoxy vs. methoxy groups) or indolinone moieties. For instance, replacing ethoxy with bulkier groups may alter binding pocket interactions .

- Hybridization strategies : Combine structural motifs from known modulators (e.g., benzamide-thiophene hybrids) to exploit synergistic effects, as demonstrated in AMPA receptor modulator design .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SIRT2’s hydrophobic cleft), guiding rational substitutions .

Q. How should contradictory data in biological assays (e.g., conflicting IC values across studies) be addressed?

- Methodological Answer :

- Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number).

- Control for off-target effects : Include orthogonal assays (e.g., thermal shift assays for target engagement) to confirm specificity .

- Analyze structural variability : Assess batch-to-batch compound purity via HPLC and confirm crystallinity (using XRD, as in SHELX-refined structures) to rule out polymorphism effects .

Q. What experimental designs improve the reproducibility of pharmacokinetic studies for this compound?

- Methodological Answer :

- Stable isotope labeling : Synthesize a deuterated or -labeled analog for precise quantification in mass spectrometry-based assays .

- Incorporate positive controls : Use structurally similar compounds with established ADME profiles (e.g., etobenzanid analogs) to validate assay robustness .

- Leverage high-throughput workflows : Automated liquid handling systems reduce variability in sample preparation for plasma protein binding or metabolic stability assays .

Q. How can computational tools predict metabolic liabilities of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide?

- Methodological Answer :

- Metabolism prediction software : Use ADMET Predictor or Schrödinger’s QikProp to identify vulnerable sites (e.g., ethoxy groups prone to oxidative dealkylation).

- Docking with CYP450 isoforms : Model interactions with CYP3A4 or CYP2D6 to predict oxidation hotspots .

- In silico toxicity screening : Apply DEREK or ProTox-II to flag potential mutagenicity or hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.